ガドリニウム(3+)トリペルクロレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

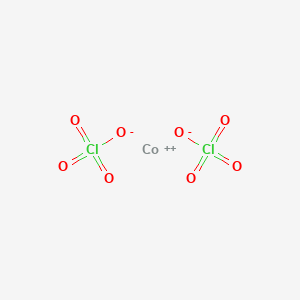

Gadolinium(III) perchlorate is a useful research compound. Its molecular formula is ClGdHO4 and its molecular weight is 257.7 g/mol. The purity is usually 95%.

The exact mass of the compound gadolinium(III) perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality gadolinium(III) perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gadolinium(III) perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医療画像

ガドリニウム (Gd) は希土類元素の一つです。 その3価のカチオン (Gd3+) の特性は、磁気共鳴画像法における造影剤として患者に静脈内投与されるキレートの中心イオンとして機能するのに適しています . このような Gd キレートは、30 年以上使用されてきました .

X線コンピュータ断層撮影

酸化ガドリニウム(III) (Gd2O3) は、X線コンピュータ断層撮影に用いることができます . Gd3+ イオンは常磁性であり、大きな磁気モーメントを持っています .

癌に対する中性子捕捉療法

Gd2O3 は、癌に対する中性子捕捉療法にも用いることができます . Gd3+ イオンの常磁性と大きな磁気モーメントは、この用途に適しています .

環境と健康への懸念

しかし、磁気共鳴画像法での広範な使用により、世界中の工業化された地域で Gd レベルが上昇し、自然発生に加えて、環境と健康への懸念を引き起こしています .

腎性全身性線維症

過去数十年で、重度の腎機能不全のある患者における Gd キレートの潜在的な有害作用に関する知識が増加しました。 そのような患者では、潜在的に障害性および致死的な疾患である腎性全身性線維症のリスクがあります .

体内のガドリニウムの保持

腎機能不全のない患者でも、体内の Gd の保持に対する意識が高まっています。 投与された累積的な用量と、投与されたキレートの化学構造は、組織への保持の重要な要素です .

作用機序

Target of Action

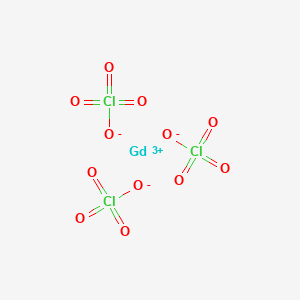

Gadolinium(III) perchlorate, also known as gadolinium(3+);triperchlorate;hydrate, is an inorganic compound .

Mode of Action

Gadolinium ions are known to have a high magnetic moment and an unusually long electronic spin relaxation time, which makes them useful in magnetic resonance imaging (mri) .

Biochemical Pathways

A study has shown that gadolinium can promote cell cycle progression with enhanced s-phase entry via activation of both erk and pi3k signaling pathways in nih 3t3 cells .

Pharmacokinetics

It is known that most gadolinium-based contrast agents (gbcas) are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection .

Result of Action

Gadolinium has been shown to promote cell growth in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of gadolinium(III) perchlorate can be influenced by various environmental factors. For instance, the compound can be obtained by reacting gadolinium(III) oxide and perchloric acid (70~72%) at 80 °C . It can form colorless complex crystals with 1,4-dioxane .

生化学分析

Biochemical Properties

The biochemical properties of gadolinium(3+);triperchlorate are not well-studied. Gadolinium ions are known to interact with various biomolecules. For instance, gadolinium ions have been used as contrast agents in MRI because they can interact with water molecules, enhancing the contrast of the images

Cellular Effects

Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure

Molecular Mechanism

Gadolinium ions are known for their paramagnetic properties, which make them useful as contrast agents in MRI . They can interact with water molecules, affecting the relaxation times of the water protons and enhancing the contrast of the images

Dosage Effects in Animal Models

Gadolinium ions have been shown to cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most GBCAs

Metabolic Pathways

Gadolinium ions have been shown to cause changes in lipid and amino acid metabolisms

Transport and Distribution

Gadolinium ions have been shown to be distributed in the vitreous cavity via eye drops

Subcellular Localization

Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure

特性

CAS番号 |

14017-52-8 |

|---|---|

分子式 |

ClGdHO4 |

分子量 |

257.7 g/mol |

IUPAC名 |

gadolinium;perchloric acid |

InChI |

InChI=1S/ClHO4.Gd/c2-1(3,4)5;/h(H,2,3,4,5); |

InChIキー |

MCXIWUZGDDRYRZ-UHFFFAOYSA-N |

SMILES |

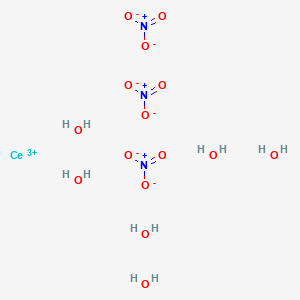

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |

正規SMILES |

OCl(=O)(=O)=O.[Gd] |

ピクトグラム |

Oxidizer; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using gadolinium(III) perchlorate in the synthesis of coordination networks?

A1: Gadolinium(III) perchlorate plays a crucial role as a metal source in the formation of coordination networks. The gadolinium(III) ion, with its high coordination number, can readily interact with multidentate ligands, such as the flexible double betaines investigated in the study []. This interaction leads to the formation of extended polymeric structures, known as coordination networks. The perchlorate anion, being weakly coordinating, allows for greater flexibility in the coordination geometry around the gadolinium ion, facilitating the formation of diverse network architectures.

Q2: What structural information about the synthesized gadolinium(III) perchlorate complexes can be obtained from the study?

A2: The research primarily focuses on the crystal structures of the polymeric complexes formed. While it doesn't delve deep into specific spectroscopic data for gadolinium(III) perchlorate itself, it reveals crucial information about the coordination modes of the ligands with the gadolinium(III) ion and the overall network structures formed []. The study emphasizes the role of the flexible double betaines in dictating the final crystal packing and dimensionality of the resulting coordination polymers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。